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Executive Summary
PKR-IN-C51 (also known as Compound 51) is a small-molecule, ATP-competitive inhibitor of

Protein Kinase R (PKR), formally known as Eukaryotic Translation Initiation Factor 2 Alpha

Kinase 2 (EIF2AK2). Unlike the widely used imidazolo-oxindole inhibitor C16, PKR-IN-C51
belongs to a pyrimidine-based scaffold.[1]

This guide details the molecular mechanism, pharmacological profile, and experimental utility of

PKR-IN-C51. While often used as a tool compound to study the Integrated Stress Response

(ISR) and viral pathogenesis, researchers must account for its distinct potency profile (

) and potential off-target effects on cyclin-dependent kinases (CDKs), which necessitates
rigorous control experiments.

Molecular Mechanism of Action[2][3]
Target Engagement
PKR is a serine/threonine kinase activated by double-stranded RNA (dsRNA) produced during

viral replication or cellular stress.
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Binding Site: PKR-IN-C51 functions as a Type I kinase inhibitor. It targets the ATP-binding

pocket within the catalytic kinase domain of PKR.

Interaction Mode: The pyrimidine core of C51 mimics the adenine ring of ATP, forming

hydrogen bonds with the hinge region of the kinase. This sterically occludes the entry of ATP,

preventing the phosphotransfer reaction required for PKR autophosphorylation and substrate

activation.

Signaling Cascade Inhibition
By blocking ATP binding, PKR-IN-C51 disrupts the following canonical pathway:

Activation Blockade: Prevents PKR trans-autophosphorylation (activation loop).

Substrate Protection: Inhibits the phosphorylation of eIF2

(eukaryotic Initiation Factor 2 alpha) at Serine 51.

Translation Rescue: Prevents the formation of the eIF2-GDP-eIF2B complex, thereby

sustaining global protein synthesis even in the presence of stress signals (e.g., viral

infection, ER stress).

Selectivity Profile
Critical Note for Researchers: While C51 is often labeled a "specific" PKR inhibitor in vendor

catalogs, literature suggests a promiscuous profile similar to C16.

Primary Target: PKR (EIF2AK2).

Known Off-Targets: Cyclin-Dependent Kinases (CDK1, CDK2, CDK5).

Implication: Observed phenotypic effects (e.g., cell cycle arrest, neuroprotection) may stem

from dual inhibition of PKR and CDKs.

Visualization of Signaling & Mechanism
The PKR Signaling Pathway
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The following diagram illustrates the canonical Integrated Stress Response (ISR) pathway and

the specific intervention point of PKR-IN-C51.
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Caption: PKR-IN-C51 blocks the ATP-dependent autophosphorylation of PKR, preventing the

switch to the active state and subsequent eIF2

phosphorylation.
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Technical Specifications & Data Summary
The following data consolidates findings from biochemical and cell-based assays.

Parameter Value / Description Context

Chemical Name

N-[2-(1H-indol-3-yl)ethyl]-4-(2-

methyl-1H-indol-3-yl)pyrimidin-

2-amine

Pyrimidine Scaffold

CAS Number 1314594-23-4 Unique Identifier

Molecular Weight 367.45 g/mol Small Molecule

Biochemical IC
~9

M
Kinase Assay (PKR)

Cellular Activity
10 - 30

M

Reduction of RNA foci in DM1

models

Solubility DMSO (up to 50 mM) Insoluble in water

Storage -80°C (Solid/Solution)
Protect from light; freeze/thaw

sensitive

Comparative Potency: C51 vs. C16
Researchers often choose between C51 and C16. Note the significant potency difference.

Inhibitor Scaffold
IC

(PKR)

Selectivity
Concerns

PKR-IN-C16 Imidazolo-oxindole ~210 nM
High; inhibits CDKs at

similar potencies.

PKR-IN-C51 Pyrimidine
~9

M

Moderate; requires

higher dosage;

potential CDK off-

target.
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Experimental Protocols (Validation Workflows)
To validate PKR-IN-C51 activity in your specific model, use the following self-validating

protocols.

Protocol A: Cell-Based Target Engagement (Western
Blot)
Objective: Confirm inhibition of PKR-dependent eIF2

phosphorylation under stress.

Cell Preparation: Seed HeLa or MEF cells to 70% confluency.

Pre-treatment: Treat cells with PKR-IN-C51 (Concentration titration: 1, 5, 10, 30

M) for 1 hour.

Control 1: DMSO Vehicle (Negative Control).

Control 2: PKR-IN-C16 (1

M) (Positive Control for comparison).

Induction: Add Poly(I:C) (10

g/mL) or Thapsigargin (1

M) to induce stress for 2-4 hours.

Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium

Orthovanadate, NaF) and Protease Inhibitors.

Detection: Perform Western Blot.

Primary Targets: p-PKR (Thr446), p-eIF2

(Ser51).

Loading Control: Total PKR, Total eIF2
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, GAPDH.

Validation Criteria: A dose-dependent decrease in p-eIF2

signal without a loss of Total eIF2

confirms mechanism.

Protocol B: In Vitro Kinase Assay (Biochemical)
Objective: Determine direct inhibition without cellular interference.

Reaction Mix: Recombinant human PKR kinase domain (10 ng), Substrate (eIF2

peptide or Histone H2A), and Reaction Buffer (20 mM HEPES, 10 mM MgCl

).

Inhibitor: Add PKR-IN-C51 (0.1

M - 100

M). Incubate 15 min.

Start: Initiate with [

-

P]ATP (10

M).

Incubation: 30 min at 30°C.

Termination: Spot on P81 phosphocellulose paper; wash with 0.75% phosphoric acid.

Quantification: Scintillation counting.

Analysis: Plot % Activity vs. Log[Inhibitor] to calculate IC

.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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